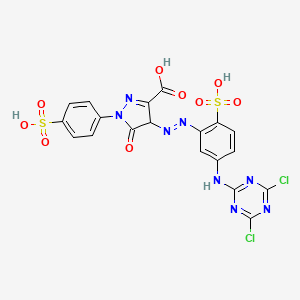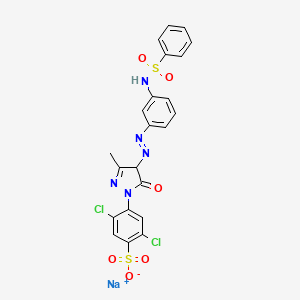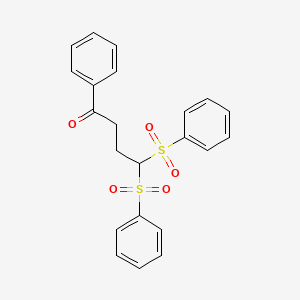![molecular formula C8H11N5O B14409102 3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)amino]propan-1-ol CAS No. 86673-92-9](/img/structure/B14409102.png)
3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)amino]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)amino]propan-1-ol is a heterocyclic compound that features a triazole ring fused to a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)amino]propan-1-ol typically involves the formation of the triazole ring followed by its fusion with the pyridazine ring. One common method involves the reaction of hydrazine hydrate with ethylene glycol under reflux conditions to form the triazole ring, which is then fused with a suitably substituted pyridazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups at the amino position .
Aplicaciones Científicas De Investigación
3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)amino]propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)amino]propan-1-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[4,3-b]pyridazine: A closely related compound with similar biological activities.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with a fused triazole ring, known for its diverse pharmacological activities.
Uniqueness
3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)amino]propan-1-ol is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.
Propiedades
Número CAS |
86673-92-9 |
|---|---|
Fórmula molecular |
C8H11N5O |
Peso molecular |
193.21 g/mol |
Nombre IUPAC |
3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)propan-1-ol |
InChI |
InChI=1S/C8H11N5O/c14-5-1-4-9-7-2-3-8-11-10-6-13(8)12-7/h2-3,6,14H,1,4-5H2,(H,9,12) |
Clave InChI |
YBPYXLAEBWRSJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NN=CN2N=C1NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14409026.png)



![[(1-Carboxypropyl)amino]propanedioic acid](/img/structure/B14409048.png)
![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14409051.png)
![2-Phenylpyrido[3,4-b]pyrazine](/img/structure/B14409052.png)


![2-[2-[[2-(dipropylamino)-2-oxoethyl]-methylamino]ethyl-methylamino]-N,N-dipropylacetamide](/img/structure/B14409090.png)
![ethyl N-[(E)-[(1Z)-1-(ethoxycarbonylhydrazinylidene)propan-2-ylidene]amino]carbamate](/img/structure/B14409104.png)

